Adenosine 5'-Phosphoramidate 1,3-Dicyclohexylguanidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

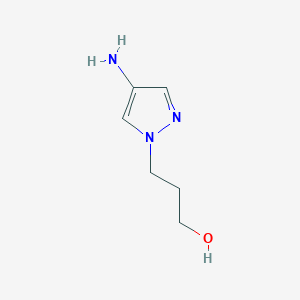

Adenosine 5’-Phosphoramidate is the phosphoramadite analogue of AMP. It has a role as a Mycoplasma genitalium metabolite. It is functionally related to an adenosine 5’-monophosphate .

Synthesis Analysis

The synthesis of Adenosine 5’-Phosphoramidate and its derivatives has been a subject of research for many years. The synthetic methods developed over the last 30 years for obtaining some adenosine derivatives are classified according to substitution processes, complexation, mating, and conjugation .

Molecular Structure Analysis

The molecular formula of Adenosine 5’-Phosphoramidate is C10H15N6O6P . The IUPAC name is [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxyphosphonamidic acid . The InChI and SMILES strings provide a detailed view of the molecule’s structure .

Chemical Reactions Analysis

The chemical reactions involving Adenosine 5’-Phosphoramidate are complex and involve various physiological processes and diseases. The receptors that interact with adenosine and its derivatives, called purinergic receptors, are classified as A1, A2A, A2B, and A3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of Adenosine 5’-Phosphoramidate are not fully detailed in the available resources. However, the molecular weight is 346.24 g/mol .

Mechanism of Action

Future Directions

The evaluation of adenosine derivatives as adjunctive therapy promises to have a significant impact on the treatment of certain cancers. However, the transfer of these results to clinical practice requires a deeper understanding of how adenosine regulates the process of tumorigenesis .

properties

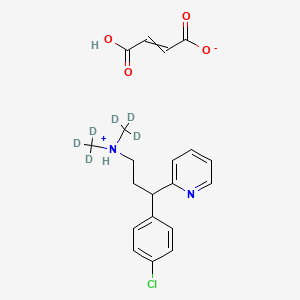

| { "Design of the Synthesis Pathway": "The synthesis pathway of Adenosine 5'-Phosphoramidate 1,3-Dicyclohexylguanidine involves the conversion of adenosine to adenosine 5'-phosphoramidate, followed by coupling with 1,3-dicyclohexylguanidine.", "Starting Materials": ["Adenosine", "Phosphorus pentachloride", "Diisopropylethylamine", "1,3-dicyclohexylguanidine", "N,N-Diisopropylethylamine", "Chloroform"], "Reaction": ["Adenosine is first converted to adenosine 5'-O-chlorophosphoramidite using phosphorus pentachloride and diisopropylethylamine in chloroform as solvent.", "The resulting adenosine 5'-O-chlorophosphoramidite is then reacted with 1,3-dicyclohexylguanidine in the presence of N,N-diisopropylethylamine to form Adenosine 5'-Phosphoramidate 1,3-Dicyclohexylguanidine.", "The product is then purified using column chromatography to obtain the final compound." ] } | |

CAS RN |

885120-84-3 |

Molecular Formula |

C₂₃H₄₀N₉O₆P |

Molecular Weight |

569.59 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1142641.png)

![3-[(2R)-2-Carboxy-2-hydroxyethyl]benzoic acid](/img/structure/B1142656.png)

![3-[1-(3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)ethyl]benzonitrile](/img/structure/B1142661.png)